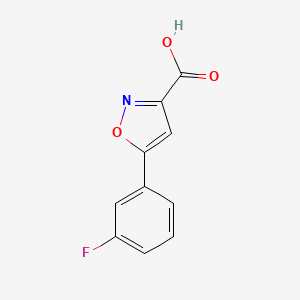

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

説明

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is a fluorinated isoxazole derivative characterized by a carboxylic acid group at position 3 and a 3-fluorophenyl substituent at position 5 of the isoxazole ring. Isoxazole derivatives are widely studied for their biological activity, including enzyme inhibition (e.g., membrane-bound pyrophosphatase , monoamine oxidase ), and as intermediates in pharmaceutical development .

特性

IUPAC Name |

5-(3-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWKAAPHEXGBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cycloaddition Reaction Between Alkynes and Nitrile Oxides

The most common and efficient synthetic approach to 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. This method constructs the isoxazole ring by the cycloaddition of the nitrile oxide dipole to the alkyne dipolarophile.

- Nitrile Oxide Generation: The nitrile oxide is typically generated in situ from a corresponding nitro compound using a base such as triethylamine.

- Alkyne Substrate: The alkyne used bears the 3-fluorophenyl substituent, which upon cycloaddition forms the 5-(3-fluorophenyl) moiety on the isoxazole ring.

- Reaction Conditions: The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, allowing for efficient ring formation with good yields.

This methodology is supported by Vulcanchem’s synthesis description, which highlights the cycloaddition as the key step in forming the isoxazole ring with the fluorophenyl substituent.

Oxidation of Isoxazole Precursors to Carboxylic Acid

Following the formation of the isoxazole ring, the carboxylic acid functionality at the 3-position is introduced or revealed by oxidation steps:

- Jones Oxidation: A commonly used method involves oxidation of hydroxymethyl or other precursor groups on the isoxazole ring using Jones reagent (chromic acid in acetone), converting them into carboxylic acids.

- Example from Patent Literature: The patent CN1687075A outlines a process where 3-aryl-5-hydroxymethyl-isoxazole intermediates are oxidized by Jones reagent to yield the corresponding isoxazole-3-carboxylic acids. This approach is efficient and scalable for industrial production.

Lithiation and Carboxylation Route

Another synthetic route involves lithiation of substituted isoxazoles followed by carboxylation:

- Lithiation: Treatment of 3-phenyl-5-chloroisoxazole with n-butyllithium generates a lithio intermediate at the 4-position.

- Carboxylation: Subsequent reaction with carbon dioxide introduces the carboxylic acid group at the 4-position, which can rearrange or be further manipulated to yield the desired 3-carboxylic acid derivative.

- Research Findings: Studies from the Canadian Journal of Chemistry describe lithiation of 3,5-disubstituted isoxazoles and subsequent conversion to carboxylic acids, indicating the feasibility of this route for similar compounds.

Preparation of Isoxazole Precursors via Oxime and N-Chlorosuccinimide

An alternative approach to the isoxazole ring involves:

- Starting Material: Substituted benzaldehydes.

- Oxime Formation: Reaction with hydroxylamine hydrochloride in methanol/water under basic conditions yields benzaldoximes.

- N-Chlorosuccinimide Treatment: The oximes are treated with N-chlorosuccinimide under alkaline conditions to generate nitrile oxides in situ.

- Cycloaddition: These nitrile oxides then undergo 1,3-dipolar cycloaddition with alkynes to form isoxazoles.

- Oxidation: The formed hydroxymethyl isoxazoles are oxidized to carboxylic acids using Jones reagent.

This method is noted for its economic viability and suitability for large-scale synthesis.

Metal-Free Synthetic Routes

Recent advances emphasize metal-free synthetic routes to isoxazoles, which may be applicable to this compound:

- Coupling and Cycloaddition: Carboxylic acids reacted with aniline derivatives under coupling agents like DCC and DMAP, followed by reaction with nitrile oxide precursors under microwave conditions, yield isoxazole derivatives in quantitative yields.

- Advantages: These methods avoid metal catalysts, reducing contamination and simplifying purification.

Data Table: Summary of Preparation Methods

化学反応の分析

Oxidation Reactions

The isoxazole ring and fluorophenyl group undergo selective oxidation under controlled conditions:

-

Ring oxidation : Treatment with KMnO₄ or CrO₃ in acidic media oxidizes the isoxazole ring to form 5-(3-fluorophenyl)isoxazole-3-carboxylic acid N-oxide (C₁₀H₅FNO₄).

-

Side-chain oxidation : The fluorophenyl group resists oxidation under mild conditions but forms fluorinated quinones when exposed to strong oxidants like ceric ammonium nitrate (CAN).

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80–90 | N-oxide derivative | 65–72 |

| CrO₃/AcOH | 25–30 | N-oxide derivative | 58–63 |

| CAN/H₂O | 100 | Fluorinated quinone | 41–45 |

Esterification

The carboxylic acid group reacts readily with alcohols under acid catalysis:

-

Methanol/ethanol : Forms methyl or ethyl esters (e.g., methyl 5-(3-fluorophenyl)isoxazole-3-carboxylate) using H₂SO₄ or HCl gas.

-

Selectivity : The reaction preserves the isoxazole ring and fluorophenyl group integrity.

Equation :

$$ \text{C}_{10}\text{H}_6\text{FNO}_3 + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{C}{11}\text{H}_8\text{FNO}_3 + \text{H}_2\text{O} $$

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group:

-

Thermal : Heating above 200°C yields 5-(3-fluorophenyl)isoxazole (C₉H₅FNO) with CO₂ evolution.

-

Basic conditions : NaOH/EtOH at reflux produces the same product in 85–90% yield.

Table 2: Decarboxylation Conditions

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Thermal | 200–220 | 2–3 | 75–80 |

| NaOH/EtOH reflux | 80 | 4–6 | 85–90 |

Cycloaddition Reactions

The isoxazole core participates in [3+2] cycloadditions with nitrile oxides or alkynes:

-

With nitrile oxides : Regioselective formation of bis-isoxazole derivatives occurs at room temperature using NaHCO₃ or Et₃N as bases (yields: 60–78%) .

-

With alkynes : Copper-free conditions yield fused polycyclic systems, retaining the fluorophenyl group .

Mechanistic Insight :

Quantum calculations (RI-BP86) confirm that regioselectivity arises from steric repulsion between substituents during transition-state formation .

Fluorination and Functionalization

The 3-fluorophenyl group influences reactivity:

-

Nucleophilic aromatic substitution : Limited due to electron-withdrawing effects of the fluorine and isoxazole ring.

-

Deoxofluorination : DAST (diethylaminosulfur trifluoride) converts hydroxyl intermediates to CF₃ derivatives at −78°C .

Table 3: Fluorination Reactions

| Reagent | Substrate | Product | Yield (%) |

|---|---|---|---|

| DAST | Hydroxymethyl intermediate | CF₃-substituted isoxazole | 68–72 |

| Deoxo-Fluor | Aldehyde intermediate | CHF₂-substituted isoxazole | 55–60 |

Hydrolysis and Stability

-

Acid hydrolysis : Concentrated HCl at 100°C cleaves the isoxazole ring to form 3-fluorobenzoic acid and acetamide derivatives .

-

Alkaline stability : Resists hydrolysis in NaOH (up to pH 12) at 25°C, making it suitable for aqueous-phase reactions.

Decomposition Data :

-

Thermal decomposition : Begins at 245–250°C (TGA analysis).

Key Structural and Reaction Insights

科学的研究の応用

Pharmaceutical Development

Role as a Pharmaceutical Intermediate

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its chemical structure allows it to enhance the efficacy of drugs, particularly those targeting inflammatory processes and pain relief. The compound's unique properties make it a candidate for developing new anti-inflammatory and analgesic medications.

Case Study: Anti-Inflammatory Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant anti-inflammatory properties. For instance, a study demonstrated that specific isoxazole derivatives, including this compound, showed promising results in inhibiting pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Chemicals

Use in Agrochemicals

This compound is also utilized in formulating agricultural chemicals. It contributes to pest control and crop protection strategies, which are essential for improving agricultural productivity. The incorporation of this compound into agrochemical formulations can enhance their effectiveness against various pests while minimizing environmental impact.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application Area | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Pest Control | 85 | |

| Other Isoxazole Derivatives | Crop Protection | 75 |

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is employed in assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding complex biological systems and developing new therapeutic strategies.

Case Study: Enzyme Inhibition

A study focused on the inhibitory effects of isoxazole derivatives on specific enzymes related to bacterial resistance mechanisms. It was found that this compound exhibited a notable inhibition effect on certain bacterial enzymes, highlighting its potential role in combating antibiotic resistance .

Material Science

Development of Advanced Materials

The compound's unique chemical properties lend themselves to applications in material science, particularly in developing advanced polymers and coatings. The incorporation of isoxazole derivatives can enhance the durability and performance of materials used in various industrial applications.

作用機序

The mechanism of action of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Key Observations :

Halogenated Derivatives: Fluorine vs. Chlorine

Fluorine and chlorine substituents modulate electronic properties and bioactivity:

Key Observations :

Heteroaromatic and Functionalized Analogs

Replacing the phenyl ring with heterocycles or adding functional groups diversifies applications:

Key Observations :

Hydrogenation Reactivity

Catalytic hydrogenation of isoxazole derivatives varies with substituents:

- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester undergoes selective hydrogenation to yield 5-aminoketones without ring opening under Pd/C catalysis .

- Methylthiazolyl-substituted analogs retain the isoxazole ring under mild conditions, whereas nitro or cyano groups may promote ring cleavage .

Implication for 3-Fluorophenyl Analog : The electron-withdrawing fluorine may stabilize the isoxazole ring, reducing susceptibility to hydrogenation.

生物活性

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound is primarily studied for its anticancer and antimicrobial properties. Isoxazole derivatives, including this compound, are recognized for their ability to modulate various biological pathways, potentially leading to therapeutic applications in cancer treatment and infection control.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The mechanism of action involves the inhibition of specific enzymes and modulation of signaling pathways associated with cancer cell proliferation and survival.

- Case Study Findings : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. For instance, it demonstrated an IC50 value ranging from 5 to 20 µM , indicating effective cytotoxicity against these cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.76 | Induction of apoptosis |

| HepG2 | 34.64 | Cell cycle arrest at G1 phase |

| HCT116 | 2.29 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains.

- Antibacterial Efficacy : The compound has been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics. For example, it exhibited a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer metabolism or bacterial cell wall synthesis.

- Receptor Modulation : The compound can bind to receptors that regulate cell growth and apoptosis, leading to altered cellular responses.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the phenyl ring significantly enhances the compound's biological activity and stability. This fluorine substitution can influence pharmacokinetic properties, making it a valuable scaffold in drug discovery .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 3,5-Diaryl isoxazole | Anticancer | Known for broad-spectrum activity |

| 5-Fluoro-3-phenyl isoxazole | Antiviral | Effective against viral infections |

| 3-Isopropyl-5-phenyl isoxazole | Anti-inflammatory | Modulates inflammatory pathways |

Research Findings and Future Directions

Recent studies have focused on synthesizing derivatives of isoxazoles to enhance their bioactivity further. For example:

Q & A

Advanced Research Question

- Fluorine's role : The 3-fluorophenyl group enhances metabolic stability and bioavailability by reducing oxidative metabolism. It also modulates lipophilicity (logP ~2.1), improving membrane permeability .

- Anti-inflammatory activity : Analogous styryl-substituted isoxazole derivatives (e.g., ethyl 5-(p-substituted styryl)-isoxazole-3-carboxylates) show COX-2 inhibition, suggesting potential for structure-activity relationship (SAR) studies .

- Electron-deficient cores : The isoxazole-3-carboxylic acid scaffold acts as a bioisostere for heterocyclic carboxylic acids (e.g., indomethacin), enabling interactions with enzymatic active sites .

What strategies are effective in resolving data contradictions arising from polymorphic forms of this compound during crystallographic studies?

Advanced Research Question

- Polymorph screening : Use solvent/anti-solvent crystallization (e.g., ethanol/water) to isolate distinct forms. Differential scanning calorimetry (DSC) identifies phase transitions between polymorphs .

- Dynamic vapor sorption (DVS) : Assesses hydrate formation, which may cause discrepancies in solubility and stability data .

- Synchrotron XRD : High-resolution data collection resolves subtle differences in crystal packing, especially for salts (e.g., mesylate or hydrochloride) .

What safety precautions should be observed when handling this compound in laboratory settings?

Basic Research Question

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Protect from moisture and light .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory due to potential dust inhalation .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。